methyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
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Overview
Description
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that includes an imidazo[2,1-f]purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The starting materials often include substituted purines and imidazoles, which undergo condensation reactions to form the imidazo[2,1-f]purine core. The final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,7-dimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Uniqueness
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific binding properties and selectivity towards certain molecular targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
methyl 2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-11-7-5-6-8-13(11)24-12(2)9-22-15-16(20-18(22)24)21(3)19(27)23(17(15)26)10-14(25)28-4/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBANVEXXWLDHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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